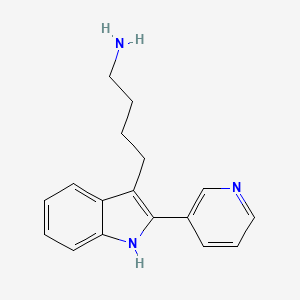

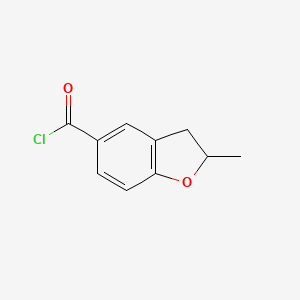

![molecular formula C16H17N3 B1309824 4-[2-(5-甲基-1H-苯并咪唑-2-基)-乙基]-苯胺 CAS No. 883541-99-9](/img/structure/B1309824.png)

4-[2-(5-甲基-1H-苯并咪唑-2-基)-乙基]-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

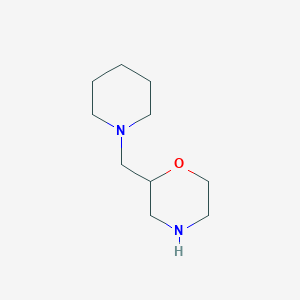

The compound "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is a derivative of 1H-benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure suggests that it could be a biologically active molecule, potentially interacting with various biological targets due to the presence of the benzoimidazole moiety, which is known to be a key feature in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of related benzoimidazole derivatives typically involves the formation of the benzoimidazole ring followed by various functionalization reactions. For instance, in the synthesis of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives, the benzoimidazole moiety is coupled with an aryl group and further modified to achieve the desired biological activity . Although the exact synthesis of "4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is crucial for their interaction with biological targets. The molecular geometry, vibrational frequencies, and NMR chemical shift values are often determined using experimental techniques such as X-ray diffraction and spectroscopy, as well as theoretical methods like density functional theory (DFT) . These analyses provide insights into the conformational flexibility and electronic properties of the molecule, which are important for understanding its reactivity and binding characteristics.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, depending on their substituents. For example, the synthesis of related compounds often involves reactions such as Vilsmeier-formylation, condensation, and reduction . The reactivity of the benzoimidazole moiety itself can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can modulate these properties, making the compound more or less suitable for pharmaceutical applications. The electrochemical behavior of these compounds can also be studied using techniques like cyclic voltammetry, which provides information about their redox properties . These properties are essential for the development of benzoimidazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.

科学研究应用

合成和表征

已合成和表征了一系列苯并咪唑衍生物,包括那些在结构上类似于4-[2-(5-甲基-1H-苯并咪唑-2-基)-乙基]-苯胺的衍生物,表现出对各种人类致病微生物具有显著的抗菌活性。合成过程涉及将各种取代丙烯酮与苯基肼在醋酸钠存在下反应,得到新颖的苯并咪唑衍生物。这些化合物被评估其体外抗菌和抗真菌性能,显示出对所有测试的微生物菌株均有活性。值得注意的是,带有电子吸引基团的化合物表现出比带有电子供给基团的化合物更优越的活性,突显了在药物化学研究中结构活性关系的重要性(Krishnanjaneyulu et al., 2014)。

抗菌应用

苯并咪唑衍生物已被广泛研究其抗菌性能。例如,一项研究合成了各种1,3,4-噁二唑基1H-苯并咪唑衍生物,表现出对大肠杆菌和金黄色葡萄球菌等菌株具有显著的抗菌活性。这项研究展示了苯并咪唑衍生物在开发新的抗菌剂方面的潜力,解决了抗生素耐药问题日益严重的问题(Salahuddin et al., 2017)。

抗癌和抗肿瘤药物

苯并咪唑衍生物也已被研究其作为抗癌和抗肿瘤药物的潜力。例如,已知抗肿瘤药物尼洛替尼的合成涉及5-溴-3-(三氟甲基)苯胺与4-甲基-1H-咪唑反应,展示了苯并咪唑衍生物在合成临床重要的抗肿瘤药物中的作用(Wang Cong-zhan, 2009)。

肝素酶抑制剂

在另一项研究中,N-(4-{[4-(1H-苯并咪唑-2-基)-芳基氨基]-甲基}-苯基)-苯甲酰胺被确定为酶肝素酶的有效抑制剂,该酶参与肿瘤转移和血管生成。这项研究突显了苯并咪唑衍生物在通过靶向对癌症进展至关重要的酶来治疗癌症方面的治疗潜力(Yong-Jiang Xu et al., 2006)。

属性

IUPAC Name |

4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTFEALFRDBRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424591 |

Source

|

| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

CAS RN |

883541-99-9 |

Source

|

| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

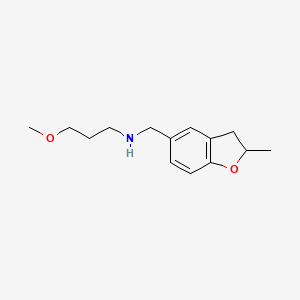

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)